2-(2-methoxyphenoxy)-N-methylethanamine
Description
Overview of the Chemical Compound's Significance in Scientific Inquiry
2-(2-methoxyphenoxy)-N-methylethanamine, a phenoxyethylamine derivative, holds considerable significance in scientific research due to its versatile chemical structure. The molecule features a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine (B1201723) moiety. This combination of functional groups makes it a valuable scaffold for the development of new molecules with potential biological activities. Its structural characteristics, such as the methoxy (B1213986) group that enhances lipophilicity and the potential for the ether linkage and N-methylated ethylamine to influence receptor interactions, are of great interest to researchers. Preliminary studies have suggested that this compound may possess anti-inflammatory properties, marking it as a candidate for further pharmacological exploration.
Historical Context of Research on Phenoxyethylamine Derivatives
The exploration of phenoxyethylamine derivatives is deeply rooted in the history of drug discovery, particularly with the development of beta-adrenergic receptor antagonists, or beta-blockers, in the mid-20th century. In the 1950s, the discovery of dichloroisoproterenol (B1670464) (DCI) as a beta-antagonist laid the groundwork for this class of drugs, even though DCI itself did not have clinical applications. wikipedia.org This led to the synthesis of pronethalol in 1962, an early beta-blocker. wikipedia.org The fundamental structure of many of these early beta-blockers included a phenoxypropanolamine or a similar phenoxyalkanolamine backbone. The research in this area was driven by the goal of creating compounds that could selectively block the effects of sympathomimetic amines on cardiac and other tissues. wikipedia.org This historical research into the synthesis and biological activity of phenoxyalkanolamines paved the way for the investigation of a wide array of derivatives, including this compound, to explore their potential in various therapeutic areas.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound and related compounds is characterized by a focus on their potential therapeutic applications. There is a growing interest in the anti-inflammatory and antimicrobial properties of substituted phenethylamines. nih.govresearchgate.net Researchers are exploring how modifications to the phenethylamine (B48288) scaffold can lead to compounds with enhanced biological activity and target specificity. One emerging trend is the investigation of these compounds for neurological and inflammatory disorders at subhallucinogenic concentrations. nih.gov Future research is expected to focus on in-vitro and in-vivo studies to better understand the mechanisms of action and therapeutic potential of compounds like this compound.
Multidisciplinary Research Applications of this compound
The unique chemical structure of this compound lends itself to a variety of research applications across different scientific disciplines.
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. biosynth.com The phenoxyethylamine motif is a key structural feature in a number of biologically active compounds. For instance, it is a core component of carvedilol (B1668590), a drug used to treat high blood pressure and heart failure. google.com The exploration of derivatives of this compound allows medicinal chemists to study structure-activity relationships and design new therapeutic agents.
As a synthetic intermediate, this compound is utilized in multi-step organic syntheses. A common synthetic route to this compound involves the reaction of guaiacol (B22219) with ethylene (B1197577) oxide to form 2-(2-methoxyphenoxy)ethanol (B92500), which is then chlorinated and reacted with N-methylamine. Another approach is the alkylation of 2-(2-methoxyphenoxy)ethanamine. This compound can then be used in the preparation of more complex molecules. For example, 2-(2-methoxyphenoxy)ethylamine (B47019), a closely related primary amine, is a key intermediate in the synthesis of Carvedilol. chemicalbook.com
In biological studies, this compound and its analogs are investigated for their interactions with biological targets. Preliminary research suggests potential anti-inflammatory effects. The mechanism of action is thought to involve its function as a ligand for specific receptors or enzymes, thereby modulating their activity. Studies on structurally similar compounds, such as those in the NBOMe series, have highlighted the importance of understanding their interactions with serotonin (B10506) receptors. The investigation of phenethylamine-based thiourea (B124793) derivatives has also shown promising antimicrobial and antioxidant properties. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15NO2 |
| Molar Mass | 181.23 g/mol |
| Boiling Point | 267.5°C at 760 mmHg |
| Density | 1.01 g/cm³ |
| Flash Point | 106.7°C |
| IUPAC Name | This compound |
| SMILES | CNCCOC1=CC=CC=C1OC |
| InChI | InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPEKOXTFLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424528 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-82-9 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenoxy N Methylethanamine
Established Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine can be approached through several established routes, each with its own set of reaction conditions and strategic considerations. These methods include the direct alkylation of a primary amine precursor, reductive amination techniques, and nucleophilic substitution reactions. Additionally, multi-step synthesis protocols starting from basic chemical building blocks are commonly employed.
Alkylation of 2-(2-methoxyphenoxy)ethanamine
Table 1: Challenges in the Alkylation of 2-(2-methoxyphenoxy)ethanamine
| Challenge | Description |
| Overalkylation | The primary amine can react with multiple equivalents of the methylating agent, leading to the formation of di- and tri-methylated products. |
| Product Mixture | The reaction often yields a mixture of primary, secondary, tertiary, and quaternary amines, requiring extensive purification. |
| Reduced Yield | The formation of multiple byproducts lowers the overall yield of the desired secondary amine. |
Reductive Amination Techniques
Reductive amination offers a more controlled method for the synthesis of secondary amines like this compound. libretexts.orgmasterorganicchemistry.com This two-part reaction first involves the nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to the corresponding amine. libretexts.org
For the synthesis of this compound, this could involve the reaction of 2-(2-methoxyphenoxy)acetaldehyde (B142970) with methylamine (B109427) to form an intermediate imine. This imine is subsequently reduced in the second step. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is particularly useful because it selectively reduces the imine in the presence of the starting aldehyde. libretexts.orgmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is another mild and selective reducing agent suitable for this purpose. organic-chemistry.org
A similar reaction has been described for the synthesis of the related compound, 2-(2-methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine. In this process, 2-(2-methoxyphenoxy)ethanamine is reacted with p-methoxybenzaldehyde in ethanol. The resulting imine is then reduced in situ with sodium borohydride (B1222165) (NaBH4) at a low temperature to yield the secondary amine. tsijournals.com This example illustrates the general conditions that can be adapted for the synthesis of the N-methyl analogue.
Table 2: Key Aspects of Reductive Amination
| Step | Description | Reagents/Conditions |
| Imine Formation | Nucleophilic addition of an amine to a carbonyl compound. | Aldehyde/Ketone + Amine, often under mild acidic or neutral conditions. |
| Reduction | Selective reduction of the imine to an amine. | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium borohydride (NaBH4). |
Nucleophilic Substitution Reactions
Nucleophilic substitution provides another strategic route to this compound. This method typically involves a two-step process starting from a precursor alcohol, such as 2-(2-methoxyphenoxy)ethanol (B92500). The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a better leaving group. libretexts.org
This conversion can be achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This reaction forms a tosylate or mesylate ester, respectively. These sulfonate esters are excellent leaving groups.
In the second step, the resulting 2-(2-methoxyphenoxy)ethyl tosylate or mesylate is treated with methylamine. The methylamine acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to form the desired product, this compound.
Multi-step Synthesis Protocols
A common and practical approach to producing this compound involves a multi-step synthesis starting from readily available precursors. A key starting material for this route is guaiacol (B22219).
The first step in this sequence is the synthesis of 2-(2-methoxyphenoxy)ethanol. This is typically achieved through the reaction of guaiacol with ethylene (B1197577) oxide. The reaction is generally carried out in the presence of a catalyst. While specific industrial conditions can vary, a patent describes a one-pot method for the synthesis of the related 2-(2-methoxyphenoxy)ethylamine (B47019) starting from guaiacol, urea, and ethanolamine (B43304) in the presence of potassium hydroxide (B78521) at elevated temperatures. google.com This suggests that a basic catalyst facilitates the opening of the ethylene oxide ring by the phenoxide ion of guaiacol.
The next step in the synthesis is the conversion of the hydroxyl group of 2-(2-methoxyphenoxy)ethanol into a chlorine atom, forming 2-(2-methoxyphenoxy)chloroethane. This transformation is a crucial step as it creates a reactive electrophile for the subsequent introduction of the methylamino group.
A common and effective reagent for this chlorination is thionyl chloride (SOCl2). libretexts.org The reaction of an alcohol with thionyl chloride is a well-established method for producing alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, driving the reaction to completion. youtube.com The reaction is often carried out in an inert solvent, and sometimes in the presence of a base like pyridine to neutralize the HCl produced. The resulting 2-(2-methoxyphenoxy)chloroethane can then be reacted with methylamine in a nucleophilic substitution reaction to yield the final product, this compound.
Table 3: Summary of Multi-Step Synthesis from Guaiacol
| Step | Reactants | Product | Key Reagents/Conditions |
| 1 | Guaiacol + Ethylene Oxide | 2-(2-methoxyphenoxy)ethanol | Basic catalyst (e.g., KOH) |
| 2 | 2-(2-methoxyphenoxy)ethanol | 2-(2-methoxyphenoxy)chloroethane | Thionyl chloride (SOCl2) |
| 3 | 2-(2-methoxyphenoxy)chloroethane + Methylamine | This compound | Nucleophilic substitution |
Reaction with N-methylamine
A primary and conventional method for the synthesis of this compound involves the direct N-alkylation of methylamine. This reaction is a classic example of a nucleophilic substitution, specifically an SN2 (bimolecular nucleophilic substitution) reaction.
The process typically begins with the synthesis of an activated precursor, 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is commonly prepared in a two-step sequence starting from guaiacol (2-methoxyphenol).
Etherification: Guaiacol is first reacted with ethylene oxide to produce 2-(2-methoxyphenoxy)ethanol.
Halogenation: The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a more reactive leaving group, yielding 2-(2-methoxyphenoxy)ethyl chloride.
The final step is the reaction of this chloro-intermediate with N-methylamine. In this step, the lone pair of electrons on the nitrogen atom of N-methylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The chlorine atom is displaced as a chloride ion, forming the desired C-N bond and yielding this compound. An excess of N-methylamine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation and deactivation of the amine nucleophile.
Industrial Production Methods and Scale-up Considerations
On an industrial scale, the synthesis of this compound requires a focus on safety, cost-effectiveness, atom economy, and environmental impact.
A primary challenge in the scale-up of amine alkylations is controlling selectivity to prevent over-alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. To mitigate this, process conditions are carefully controlled, often using a large excess of the primary amine, which can then be recovered and recycled.
An alternative industrial strategy to ensure mono-alkylation involves a two-step process using a protecting group strategy, such as the Gabriel synthesis, for the precursor amine. For instance, 2-(2-methoxyphenoxy)ethyl halide can be reacted with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine (B178648) or a strong base) to yield the primary amine, 2-(2-methoxyphenoxy)ethanamine, which can then be selectively methylated.
Furthermore, industrial syntheses aim to avoid hazardous reagents that may be used in laboratory-scale preparations. For example, alternative routes for precursors that avoid highly reactive and dangerous substances like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) are preferred google.com. Purification at scale is typically achieved through distillation under reduced pressure rather than chromatography, which is generally not economically viable for large-scale production.
Chemical Reactions and Derivatization Studies
The chemical behavior of this compound is dictated by its key functional groups: the N-methyl secondary amine and the methoxy-substituted aromatic ether. These sites are susceptible to a range of chemical transformations.
The secondary amine and the methoxy (B1213986) group are the primary sites for oxidation. The N-methyl group can be removed through oxidative N-demethylation, a common metabolic pathway often catalyzed by cytochrome P450 enzymes. This process typically proceeds through an N-oxide or an iminium cation intermediate. In a laboratory setting, various oxidizing agents can achieve this transformation. Additionally, strong oxidizing agents may lead to the cleavage of the ethylamine (B1201723) side chain.
Another potential oxidative transformation is the O-demethylation of the methoxy group on the phenyl ring, which would yield a phenolic derivative. This reaction is also a known metabolic process for aromatic ethers. nih.gov
Table 1: Plausible Oxidation Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| N-Demethylation | Various (e.g., Chloroformates, Photochemical methods, Palladium catalysts) google.comchim.itnih.gov | 2-(2-methoxyphenoxy)ethanamine, Formaldehyde |
| O-Demethylation | Cytochrome P450 enzymes, certain oxidizing agents | 2-((2-hydroxy)phenoxy)-N-methylethanamine |
The functional groups within this compound—the secondary amine, aryl ether, and benzene (B151609) ring—are generally stable under standard reduction conditions. While strong reducing agents like lithium aluminum hydride are mentioned in the context of this molecule's reactions, there is no readily reducible group (like a carbonyl or nitro group) present.
However, catalytic hydrogenolysis under more forcing conditions (high pressure and temperature with catalysts like palladium or platinum) could potentially cleave the ether bond. The synthesis of the related compound 2-(2-Methoxy phenoxy) ethylamine can involve the reduction of an acetonitrile (B52724) precursor using lithium aluminum hydride (LiAlH₄), demonstrating the use of this reagent in the synthesis of a closely related analog. google.com
Table 2: Potential Reduction Reactions
| Reaction Type | Reagent(s) & Conditions | Potential Product(s) |
|---|
The methoxy group is an electron-donating group that activates the aromatic ring toward electrophilic substitution. However, a more direct and common reaction involving this group is its cleavage, which is technically a substitution reaction on the methyl group. This O-demethylation is a standard transformation for aryl methyl ethers to unmask a phenol (B47542). chim.it This reaction is typically achieved with strong Brønsted acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃).
Table 3: Methoxy Group Cleavage (O-Demethylation)
| Reagent(s) | Product | Byproduct |
|---|---|---|
| Boron tribromide (BBr₃) | 2-((2-hydroxy)phenoxy)-N-methylethanamine | Bromomethane |
This compound can serve as a scaffold for the synthesis of various derivatives. The secondary amine is a key site for derivatization, allowing for N-alkylation or N-acylation to form tertiary amines or amides, respectively.
The most significant structural analog is its unmethylated precursor, 2-(2-methoxyphenoxy)ethylamine. This primary amine is a crucial intermediate in the synthesis of pharmaceuticals such as Carvedilol (B1668590) and Tamsulosin. google.comchemicalbook.comjetir.org Its synthesis is well-documented and can be achieved through various routes, including the reaction of guaiacol with 2-chloroethylamine (B1212225) or via a Gabriel synthesis involving potassium phthalimide. google.comgoogle.com Another documented analog is the N-benzyl derivative, N-benzyl-2-(2-methoxyphenoxy)ethylamine, which has been used as a pharmaceutical intermediate. jetir.org
Table 4: Examples of Derivatives and Analogs
| Compound Name | Relationship to Parent Compound | Synthetic Precursor(s)/Reagent(s) |
|---|---|---|
| N-Acetyl-2-(2-methoxyphenoxy)-N-methylethanamine | N-Acyl derivative | Acetic anhydride (B1165640) or Acetyl chloride |
| N-Ethyl-N-methyl-2-(2-methoxyphenoxy)ethanamine | N-Alkyl derivative | Ethyl halide (e.g., Ethyl iodide) |
| 2-(2-methoxyphenoxy)ethylamine | N-Demethylated analog | Product of N-demethylation; key pharmaceutical intermediate chemicalbook.com |
Pharmacological Investigations of 2 2 Methoxyphenoxy N Methylethanamine
Mechanisms of Action and Molecular Interactions
The mechanism of action for a compound like 2-(2-methoxyphenoxy)-N-methylethanamine is predicated on its ability to interact with specific molecular targets within the body, thereby initiating a cascade of cellular responses.
Ligand-Target Interactions: Receptors and Enzymes
As a phenethylamine (B48288) derivative, this compound is anticipated to function as a ligand, binding to specific receptors or enzymes to modulate their activity. The phenethylamine scaffold is a core component of many neuroactive compounds, and derivatives have shown affinity for a range of targets. For instance, structure-activity relationship (SAR) studies on phenethylamine derivatives have demonstrated binding affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. biomolther.orgnih.govnih.gov The specific substitutions on the phenyl ring and ethylamine (B1201723) side chain are critical in determining the binding profile. biomolther.orgnih.gov
Additionally, research on analogous compounds suggests potential interactions with metabolic enzymes. Specifically, interactions with cytochrome P450 (CYP450) enzymes, which are central to drug metabolism, have been noted for structurally related molecules. The nature of this interaction, whether as a substrate or inhibitor, would be a key determinant of the compound's metabolic profile.
Signal Transduction Pathway Modulation
Upon binding to a target receptor, a ligand typically initiates a series of intracellular events known as a signal transduction pathway. This process translates the external chemical signal into a specific cellular response. For G protein-coupled receptors (GPCRs), a common target for phenethylamine compounds, ligand binding triggers a conformational change in the receptor, activating associated G proteins. This activation leads to the production of second messengers (like cyclic AMP or inositol (B14025) trisphosphate), which in turn activate downstream protein kinases and effector proteins, ultimately altering cellular function. While specific pathways modulated by this compound have not been explicitly detailed, its structural similarity to known adrenergic and serotonergic agents suggests potential modulation of these signaling cascades.
Receptor Binding and Selectivity Studies
The precise pharmacological effect of a compound is defined by its binding affinity for various receptors and its selectivity for a specific target over others.
Affinity and Efficacy Determinations
Quantitative data on the binding affinity (often expressed as Ki or IC50 values) and efficacy (the ability to produce a biological response) of this compound are not extensively documented in publicly available literature. However, SAR studies of the broader phenethylamine class provide valuable insights. For example, research on derivatives targeting the 5-HT2A receptor shows that substitutions on the phenyl ring, such as alkyl or halogen groups, can positively influence binding affinity. nih.govnih.gov The table below summarizes general SAR principles for adrenergic agonists, which share the phenylethylamine backbone, illustrating how molecular modifications can influence receptor interaction. pharmacy180.com
| Structural Feature/Modification | Effect on Receptor Activity |
|---|---|
| Phenyl Ring Hydroxyl Groups (e.g., at meta and para positions) | Contributes to maximal agonistic activity. |
| Substitution on the Amino Group (Nitrogen) | Influences α- vs. β-receptor selectivity. Increasing the size of the substituent generally decreases α-receptor activity and increases β-receptor activity. |
| Separation of Amino Group from Phenyl Ring | A two-carbon separation is common among potent direct-acting agonists. |
| Substitution on the α-carbon of the Ethylamine Chain | Reduces direct receptor agonist activity but can increase duration of action by conferring resistance to metabolism by monoamine oxidase (MAO). |
Specific Receptor Subtype Modulation
The pattern of substitutions on the this compound molecule provides clues to its potential receptor selectivity. The N-methyl group and the 2-methoxyphenoxy moiety are key features for consideration.
β-Adrenergic Receptor Ligand Similarities
A significant body of evidence suggests that phenoxy ethylamine structures are relevant to β-adrenergic receptor modulation. The closely related compound, 2-(2-methoxyphenoxy)ethylamine (B47019), is a known chemical intermediate used in the synthesis of Carvedilol (B1668590). jetir.orglgcstandards.com Carvedilol is a well-established pharmaceutical agent that acts as a non-selective beta-blocker and an alpha-1 blocker. jetir.org This synthetic lineage strongly implies that the 2-(2-methoxyphenoxy)ethylamine scaffold has an affinity for adrenergic receptors.
Furthermore, a study on a series of 2-methoxyphenylethanolamines investigated their potential as β-adrenergic blocking agents. nih.gov The research found that the introduction of a 2-methoxy substituent on the phenyl ring had varied but significant effects on the antagonistic properties of these compounds at β-adrenoceptors. nih.gov The findings indicated that while electronic forces were not the primary determinant of activity, the substitution pattern was crucial for potency and selectivity. nih.gov
| Substitution Pattern | Observed Effect on Activity |
|---|---|
| 2-methoxy-4-substituted | Enhanced potency and selectivity. |
| 2,3-disubstitution | Loss of activity. |
| 2,5-disubstitution | Loss of activity. |
These findings suggest that the 2-methoxy group in this compound is likely a critical feature influencing its potential interaction with β-adrenergic receptors. nih.gov The N-methyl group, according to general SAR principles, tends to favor β-receptor activity over α-receptor activity when compared to an unsubstituted amine. pharmacy180.com
Serotonin Modulator Characteristics
There is no direct research characterizing the specific interactions of this compound with serotonin (5-HT) receptors. However, the phenethylamine scaffold is a well-established pharmacophore for serotonin receptor ligands. nih.gov Structure-activity relationship (SAR) studies of various phenethylamine derivatives show that substituents on both the phenyl ring and the amine group are critical determinants of affinity and efficacy at 5-HT receptors, particularly the 5-HT₂A subtype. nih.govfrontiersin.org
For instance, studies on N-benzyl phenethylamines have demonstrated that the N-substituent can dramatically influence receptor affinity. Replacing a small N-alkyl group (like the N-methyl group in the title compound) with an N-benzyl group can increase affinity for the 5-HT₂A receptor by up to 300-fold. Furthermore, the position of substituents on the phenyl ring is crucial; the 2,5-dimethoxy substitution pattern is a classic feature of many potent 5-HT₂A agonists. colab.ws Research has also shown that adding a polar methoxy (B1213986) group to the 2-position of an N-benzyl substituent can further enhance binding affinity. While these findings are not directly transferable, they underscore that the 2-methoxy and N-methyl groups of this compound are key structural features that would likely govern any potential interaction with serotonin receptors.
Table 1: Influence of N-Substituents on 5-HT₂A Receptor Affinity in a Phenethylamine Series
Data adapted from studies on N-substituted 2,5-dimethoxyphenethylamines, demonstrating the significant impact of the N-substituent on receptor affinity.
Dopamine (B1211576) Receptor Interactions
Specific data on the interaction between this compound and dopamine receptors are not available in the current literature. Dopamine receptors are G-protein-coupled receptors that exist in high- and low-affinity states for agonists. nih.gov The high-affinity state is believed to be the functional form of the receptor. nih.gov
Pharmacological studies of structurally related compounds suggest that the phenoxyalkylamine scaffold can interact with dopamine receptors. For example, a series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives was evaluated for affinity to the dopamine D₂ receptor in a search for novel α-blockers. nih.gov This research indicates that the broader structural class has the potential for dopamine receptor activity, which is heavily dependent on the specific substitution patterns on the benzene (B151609) rings and the nature of the alkyl chains. nih.gov The mesolimbic dopamine system, where D₁ and D₂ receptors are key players, is a primary target for drugs addressing psychiatric disorders. explorationpub.com The interaction of any ligand with these receptors is complex, often involving receptor dimerization or heteromerization, which can modulate signaling pathways. explorationpub.com Without empirical data, the dopamine receptor interaction profile of this compound remains speculative.
Allosteric Modulation Mechanisms
There are no published studies suggesting that this compound functions as an allosteric modulator. Allosteric modulators bind to a receptor site that is distinct from the primary (orthosteric) site used by the endogenous ligand. nih.gov This binding can result in a conformational change that modifies the affinity or efficacy of the orthosteric ligand, offering a more nuanced way to "tune" receptor function compared to direct agonists or antagonists. mdpi.com This mechanism is a significant area of research for G protein-coupled receptors, including dopamine and muscarinic receptors. nih.govmdpi.com Given the lack of evidence, it cannot be concluded that this compound engages in allosteric modulation mechanisms.
Structure-Activity Relationship (SAR) Studies
Comprehensive SAR studies for this compound are not available. However, SAR principles derived from related phenethylamine and phenoxyalkylamine classes can be used to predict how its structural features might contribute to biological activity.
Impact of Substituent Modifications on Biological Activity
The biological activity of phenethylamine derivatives is highly sensitive to substitutions on the aromatic ring and the ethylamine side chain.
Aromatic Ring Substituents: The position, number, and electronic nature of substituents on the phenyl ring are critical. In many psychoactive phenethylamines, methoxy groups at the 2- and 5-positions are associated with high affinity for the 5-HT₂A receptor. frontiersin.org However, other substitution patterns can also confer high affinity, suggesting multiple possible binding modes within the receptor. colab.ws In a series of 2-phenoxybenzamides, a 4-fluoro substituent on the phenoxy moiety was found to be generally advantageous for antiplasmodial activity, indicating the importance of this part of the molecule in defining biological action. mdpi.com
N-Substituents: As noted previously, the size and nature of the substituent on the nitrogen atom profoundly affect pharmacology. While small alkyl groups are common, larger groups like a benzyl (B1604629) substituent can dramatically increase affinity at certain receptors.
Alkylene Chain Modifications: Changes to the ethylamine linker can also impact activity. A study on phenoxyalkylamine derivatives found that modifying the alkylene chain between the amino group and a benzene ring was a significant factor in determining α-blocking selectivity and potency. nih.gov
Table 2: Effect of Substituent Modifications in Related Scaffolds
Correlation between Molecular Architecture and Therapeutic Efficacy
No studies have been conducted to correlate the molecular architecture of this compound with any therapeutic efficacy. In drug design, establishing such a correlation is paramount. The specific three-dimensional arrangement of a molecule's functional groups dictates its binding orientation and affinity at a target receptor, which in turn determines its functional response (e.g., agonist, antagonist, or allosteric modulator). For a series of kinase inhibitors, for example, specific substitutions on the core scaffold were shown to enhance cellular activity, which correlated with in vivo efficacy in mouse models of obesity. nih.gov This illustrates the principle that rational modifications to molecular architecture, guided by SAR, are necessary to translate receptor affinity into a desired therapeutic outcome.
Stereochemical Influence on Pharmacological Profiles
The molecule this compound is achiral and does not have stereoisomers. Therefore, stereochemistry does not influence its intrinsic pharmacological profile.
However, it is a well-established principle in pharmacology that stereochemistry is critical for the activity of chiral drugs. researchgate.net Enantiomers of a chiral molecule can exhibit significantly different binding affinities, functional activities, and metabolic profiles. researchgate.net The introduction of a chiral center to the this compound scaffold would be expected to result in stereoisomers with distinct pharmacological properties. For example, introducing a methyl group at the α-carbon of the ethylamine chain (creating a phenylisopropylamine) would create a chiral center, and the resulting enantiomers would likely have different receptor binding profiles. frontiersin.org Similarly, modification of the alkylene chain in related phenoxyalkylamine derivatives to include a 1-methylethyl group introduced a stereocenter that was key to achieving high alpha-blocking selectivity. nih.gov
In vitro Pharmacological Assays
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These studies are conducted in a controlled environment outside of a living organism.
Cell-based assays are crucial for determining how a compound interacts with specific cellular receptors. These assays can identify whether a compound acts as an agonist, antagonist, or modulator of a receptor's activity.
Despite the importance of such assays, a thorough search of scientific databases and literature has yielded no specific studies on the effects of this compound in cell-based receptor activation assays. Therefore, its receptor interaction profile remains uncharacterized.
Enzyme inhibition assays are performed to understand if a compound can interfere with the activity of specific enzymes, which can be a mechanism for therapeutic intervention.
There are no publicly available research findings detailing the effects of this compound in enzyme inhibition studies. Consequently, its potential to act as an enzyme inhibitor is currently unknown.
In vivo Pharmacological Studies
Animal models that mimic human diseases are used to assess the potential therapeutic efficacy of a compound.
No studies utilizing animal models to investigate the therapeutic potential of this compound have been found in the available scientific literature. As such, its potential efficacy in any disease model has not been demonstrated.
Pharmacodynamic assessments in in vivo models help to determine the dose-response relationship and the time course of a compound's effect on the body.
There is no available data from pharmacodynamic assessments of this compound. The physiological and biochemical effects of this compound in living organisms have not been documented.
Biological Activities and Therapeutic Potential of 2 2 Methoxyphenoxy N Methylethanamine
Anti-inflammatory Properties and Related Mechanisms
Preliminary investigations suggest that 2-(2-methoxyphenoxy)-N-methylethanamine may possess anti-inflammatory effects, positioning it as a compound of interest for further pharmacological research. The anti-inflammatory potential of methoxyphenolic compounds, a class to which this compound belongs, has been a subject of scientific inquiry. For instance, carvedilol (B1668590), a well-known drug synthesized from this precursor, exhibits anti-inflammatory activities. jetir.org
The structural characteristics of this compound, particularly the methoxyphenyl group linked to an N-methylated ethylamine (B1201723) moiety, are believed to influence its interactions with biological targets. It is hypothesized that the compound may modulate cellular signaling pathways and gene expression involved in inflammatory responses. One potential mechanism of action for related methoxyphenolic compounds involves the inhibition of key inflammatory mediators. For example, 2-methoxy-4-vinylphenol, a related compound, has been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/ARE pathway and enhancement of heme oxygenase-1 (HO-1) expression. nih.gov
Further in vitro and in vivo studies are necessary to fully elucidate the specific anti-inflammatory mechanisms of this compound and to determine its efficacy in treating inflammatory conditions.
Potential in Neuropharmacological Applications
The neuropharmacological potential of this compound is primarily inferred from the activities of its derivatives and structural analogs. While direct studies on the neuropharmacological effects of this compound are limited, its core structure is found in compounds with known central nervous system (CNS) activity.
For instance, substitutions on the phenyl ring or the nitrogen atom of similar phenoxy ethylamine structures can lead to compounds with significant neuropharmacological applications. This highlights the potential for developing novel CNS-active agents based on the this compound scaffold. Further research is required to screen this compound and its derivatives for specific neuropharmacological activities, such as receptor binding affinities and effects on neurotransmitter systems.
Cardiovascular Activity and Carvedilol Analogs
The most well-documented application of this compound is in the synthesis of carvedilol and its analogs, which have significant cardiovascular activity. jetir.orgpunagri.com Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties, widely used in the treatment of hypertension, chronic heart failure, and angina pectoris. jetir.org
This compound serves as a key intermediate in several synthetic routes to produce carvedilol. jetir.orgpunagri.com The synthesis typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) (a related compound) with 4-(oxiran-2-ylmethoxy)-9H-carbazole. jetir.org The structural integrity of the 2-(2-methoxyphenoxy)ethylamine moiety is crucial for the resulting cardiovascular properties of carvedilol.
The development of carvedilol analogs aims to improve upon its therapeutic profile, and this compound continues to be a valuable building block in these efforts. These analogs are investigated for enhanced efficacy, better side-effect profiles, and modified pharmacokinetic properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound is a candidate for investigation into its potential antimicrobial properties. While specific antimicrobial screening data for this compound is not extensively available, research on related methoxyphenyl compounds and their derivatives suggests a basis for this potential.
For example, a study on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) and p-acetamide revealed antimicrobial activity against various bacteria and fungi, with the proposed mechanism involving the inhibition of DNA ligase. nih.gov Carvedilol, synthesized from a precursor related to the subject compound, has also been noted to possess antibacterial activity, particularly against gram-positive bacteria. jetir.org
These findings suggest that the 2-(2-methoxyphenoxy)ethylamine scaffold could be a promising starting point for the development of new antimicrobial agents. Further research is needed to systematically evaluate the antimicrobial spectrum and efficacy of this compound itself.
Spasmolytic Activity
The potential spasmolytic activity of this compound is an area that warrants further investigation, largely inferred from the pharmacological profile of its derivatives. Spasmolytic agents are compounds that relieve spasms of smooth muscle.
Research into derivatives of 1,2,3,4-tetrahydro-2-naphthylamine (B1217402) has identified compounds with potent spasmolytic activity, some of which are more active than the reference drug mebeverine. nih.gov While structurally distinct, this research highlights that amine derivatives can possess significant spasmolytic effects. Given that this compound is an amine-containing compound, exploring its potential to relax smooth muscle could be a fruitful area of research. Direct testing of the compound on smooth muscle preparations is required to ascertain any intrinsic spasmolytic properties.
Multitarget Approaches in Drug Discovery
The concept of multitarget drug discovery, where a single molecule is designed to interact with multiple biological targets, is a growing area of interest for treating complex diseases. The this compound scaffold holds potential for the development of such multitarget agents.
By incorporating different pharmacophores into a single molecule built upon this scaffold, it may be possible to design drugs that address multiple pathological pathways simultaneously. nih.gov For instance, in the context of cardiovascular diseases, a multitarget drug could combine beta-blocking activity with other beneficial effects like vasodilation or anti-inflammatory properties. The development of such compounds can be guided by computational methods and a deep understanding of the structure-activity relationships of the 2-(2-methoxyphenoxy)ethylamine core.
Comparative Analysis with Structural and Functional Analogs
A comparative analysis of this compound with its structural and functional analogs provides valuable insights into its potential biological activities. The primary functional analog is carvedilol, for which this compound is a direct precursor.
| Compound Name | Key Structural Difference from this compound | Primary Biological Activity |
| Carvedilol | Addition of a carbazole (B46965) and a propan-2-ol group | Beta-blocker, alpha-1 blocker, antioxidant, anti-inflammatory jetir.orgnih.gov |
| 2-(2-Methoxyphenoxy)ethylamine | Lacks the N-methyl group | Key intermediate in carvedilol synthesis punagri.com |
| Amosulalol | Different aromatic and side-chain components | Alpha- and beta-adrenergic blocker punagri.com |
The N-methyl group in this compound, when compared to its unmethylated counterpart, can influence its lipophilicity and interaction with biological targets. The transformation of this compound into carvedilol results in a molecule with a well-defined and potent cardiovascular profile, demonstrating the significant impact of structural modifications on biological activity.
Differences in Substituents and Biological Activities
The biological activity of phenoxyethanamine derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, general principles from related phenethylamine (B48288) and phenoxyacetamide classes can provide insights. For instance, substitutions on the phenyl ring are known to influence receptor selectivity and affinity.
In the broader class of phenethylamines, substitutions on the phenyl ring play a crucial role in determining their interaction with adrenergic and serotonergic receptors. For example, hydroxyl groups at the meta and para positions of the phenyl ring are associated with maximal activity at adrenergic receptors. frontiersin.org The presence and position of a methoxy (B1213986) group, as in this compound, can also modulate receptor binding and functional activity. Studies on 2,5-dimethoxyphenethylamine derivatives have shown that alterations in alkoxy substituents can impact affinity for serotonin (B10506) receptors like 5-HT2A and 5-HT2C. frontiersin.org
The table below illustrates how different substituents on the phenoxy ring of analogous compounds can affect their biological targets and activities.
| Compound Name | Key Substituent(s) | Primary Biological Target/Activity |
| This compound | 2-methoxy | Potential anti-inflammatory properties |
| Tofenacin | Benzhydryl ether substituent | Anticholinergic agent |
| 2-(4-Fluorophenoxy)-N-methylethanamine | 4-fluoro | Serotonin receptor modulation |
This table is generated based on available data for analogous compounds to illustrate the principle of substituent effects.
Influence of Structural Bulkiness
The steric bulk of substituents on the phenoxyethanamine scaffold can have a profound impact on biological activity. Increased bulkiness can influence how a molecule fits into a receptor's binding pocket, potentially altering its affinity and efficacy.
For adrenergic agents, increasing the size of the substituent on the nitrogen atom generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. This principle is well-established in the SAR of sympathomimetic amines. While this compound has a relatively small N-methyl group, modifications that introduce bulkier groups would be expected to alter its receptor selectivity profile.
The introduction of bulky groups can also serve to block metabolic pathways, thereby increasing the metabolic stability of a compound. For instance, in a series of adamantane-based inhibitors, the introduction of specific polar functional groups at certain positions helped to stabilize the molecule against metabolism while maintaining potency. nih.gov While not directly related to this compound, this illustrates the strategic use of steric hindrance in drug design.
The following table provides examples from related compound classes where structural bulk influences biological activity.
| Compound Feature | Influence on Biological Activity | Example Compound Class |
| Increasing N-substituent size | Decreased α-adrenergic, increased β-adrenergic activity | Sympathomimetic amines |
| Bulky groups near metabolic sites | Increased metabolic stability | Adamantane derivatives nih.gov |
| Large substituents on the phenoxy ring | Altered receptor binding pocket fit | Phenoxy acetamide (B32628) derivatives |
This table provides illustrative examples of the influence of structural bulk from related classes of compounds.
Metabolic Stability and Pharmacokinetic Implications of Analogs
The metabolic stability and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential. These properties are heavily influenced by the compound's chemical structure. The metabolism of drugs often involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). mdpi.com
For phenoxyethanamine derivatives, metabolism can occur at several sites, including the aromatic ring, the ether linkage, and the N-alkyl group. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the Phase I metabolism of many drugs. mdpi.com The presence of a methoxy group, as in this compound, can be a site for O-demethylation by CYP enzymes. The N-methyl group can also be a target for N-demethylation.
Studies on N-methylated compounds have shown that this group can influence metabolic pathways. For example, in a study of N-methyl-2-aminoindane, a related compound, the N-methyl group was a site of metabolism, leading to the formation of a hydroxylamine. nih.gov In contrast, the non-methylated analog was unmetabolized by the same enzymes in vitro. nih.gov This suggests that the N-methyl group in this compound is likely a key site for metabolic transformation.
The stability of a compound can also be influenced by its substituents. For example, N-methylation in a series of N-sulfonylhydrazones was shown to protect against acid hydrolysis and enhance recognition by CYP enzymes. nih.gov
The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are directly linked to a compound's structure. The lipophilicity, which is influenced by substituents, affects how a compound is absorbed and distributed in the body. The metabolic stability, as discussed, determines the compound's half-life and clearance.
The table below summarizes the potential metabolic pathways and pharmacokinetic implications for analogs of this compound.
| Structural Feature | Potential Metabolic Pathway | Pharmacokinetic Implication |
| O-methoxy group | O-demethylation by CYP enzymes | Formation of a phenol (B47542) metabolite, potentially altering activity and clearance |
| N-methyl group | N-demethylation by CYP enzymes | Formation of a primary amine metabolite, affecting receptor interactions and excretion |
| Phenoxy ring | Aromatic hydroxylation | Increased polarity, facilitating excretion |
This table outlines potential metabolic fates based on the structural features of this compound and data from analogous compounds.
Metabolism and Toxicological Research of 2 2 Methoxyphenoxy N Methylethanamine
Metabolic Pathways and metabolite Identification
Direct studies detailing the metabolic fate of 2-(2-methoxyphenoxy)-N-methylethanamine are not extensively available in current scientific literature. However, insights can be drawn from research on structurally related compounds, such as methoxyphenamine (B1676417) (MPA) and 2-methoxyamphetamine (2MA). The metabolism of these related substances suggests that this compound likely undergoes several key biotransformation reactions.
The primary metabolic pathways anticipated for this compound include:
O-dealkylation: Cleavage of the methyl group from the methoxy (B1213986) moiety on the phenyl ring.
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, typically at the 5-position.
N-demethylation: Removal of the methyl group from the nitrogen atom of the ethylamine (B1201723) side chain.
Based on these pathways observed in analogous compounds, the principal metabolites of this compound are predicted to be the N-desmethyl derivative and various hydroxylated forms, such as a 3-hydroxy-2-methoxy derivative. For instance, studies with MPA confirmed the formation of N-desmethyl-methoxyphenamine (NDMP) as a metabolite. It is important to note that these pathways are inferred and require specific experimental verification for this compound.
Table 1: Predicted Metabolic Pathways and Metabolites of this compound Based on Analogous Compounds
| Metabolic Pathway | Predicted Metabolite | Reference Compound(s) |
|---|---|---|
| N-demethylation | 2-(2-methoxyphenoxy)ethanamine | Methoxyphenamine (MPA) |
| O-dealkylation | 2-(2-hydroxyphenoxy)-N-methylethanamine | Methoxyphenamine (MPA) |
| Aromatic Hydroxylation | 2-(2-methoxy-5-hydroxyphenoxy)-N-methylethanamine | Methoxyphenamine (MPA) |
This table is predictive and based on data from structurally similar compounds.
Enzymatic Biotransformation Processes
The biotransformation of this compound is expected to be mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide range of xenobiotics. nih.gov
Studies on the related compound methoxyphenamine have specifically implicated the CYP2D6 isoenzyme in its metabolism, including N-demethylation and aromatic hydroxylation. Furthermore, research on N-(2-methoxyphenyl)hydroxylamine, a compound that shares the 2-methoxyphenyl group, has demonstrated metabolism by a broader range of human hepatic microsomal enzymes. nih.gov This research identified CYP3A4, CYP2E1, and CYP2C as the main contributors to its reduction, with minor roles for CYP2D6 and CYP2A6 . nih.gov
Given these findings, it is plausible that the metabolism of this compound involves a similar profile of CYP enzymes. Phase II metabolism, involving enzymes such as glutathione (B108866) S-transferase (GST) and catechol-O-methyltransferase (COMT), may also play a role in the detoxification and elimination of metabolites, as observed with other phenethylamines.
Toxicological Assessments and Safety Profiles
Comprehensive toxicological assessments and detailed safety profiles for this compound are not well-documented. General safety information suggests that the compound may be an irritant to the skin and eyes. A thorough evaluation of its toxicity requires specific in vitro and in vivo studies.
In vitro and In vivo Toxicity Studies
While specific toxicity studies on this compound are lacking, research on related structures provides valuable context for potential toxicological effects.
In vitro studies on psychedelic N-benzylphenethylamine (NBOMe) analogues, which are structurally related, have demonstrated significant cytotoxicity in human neuroblastoma (SH-SY5Y) and liver hepatocellular carcinoma (HepG2) cell lines. mdpi.com These studies revealed that the introduction of an N-2-methoxybenzyl group substantially increased the cytotoxicity compared to their 2C phenethylamine (B48288) precursors. mdpi.com Another study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound containing a methoxyphenyl moiety, reported cytotoxic effects in human lymphocytes. nih.gov
In vivo toxicological data is similarly inferred from related compounds. For example, studies on newly synthesized phenoxy acetic acid derivatives in rats have been conducted to evaluate anti-inflammatory activity and assess safety through histopathological analysis and measurement of liver and kidney function markers. mdpi.com Such studies are essential to determine the systemic effects and target organs of toxicity for new chemical entities.
Table 2: Summary of In Vitro Cytotoxicity Data for Structurally Related Compounds
| Compound Class | Cell Line | Endpoint | Key Finding |
|---|---|---|---|
| NBOMe Analogues | SH-SY5Y, HepG2 | Cell Viability (EC50) | N-2-methoxybenzyl group significantly increased cytotoxicity. mdpi.com |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Human Lymphocytes | Cytotoxicity (IC50) | Displayed cytotoxicity with an IC50 of 5.68 μM. nih.gov |
This table presents data for compounds structurally related to this compound.
Mechanism-Based Toxicology
The mechanisms underlying the potential toxicity of this compound have not been directly investigated. However, studies on analogous compounds offer potential mechanistic insights. For the cytotoxic NBOMe compounds, toxicity in neuronal cells has been linked to the induction of mitochondrial membrane depolarization. mdpi.com
Furthermore, the metabolism of the compound itself can be a source of toxicity. For N-(2-methoxyphenyl)hydroxylamine, its genotoxicity is driven by its spontaneous breakdown into reactive nitrenium/carbenium ions that can form DNA adducts. nih.gov This process is heavily influenced by the rate of its metabolism by CYP enzymes, highlighting the dual role of biotransformation in both detoxification and bioactivation. nih.gov
Genotoxicity and Carcinogenicity Considerations
There is no direct evidence to classify this compound with respect to its genotoxic or carcinogenic potential. The assessment of such risks relies on data from structurally similar chemicals, which present a complex picture.
On one hand, some related compounds have shown evidence of genotoxicity. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was found to induce DNA damage and exert clastogenic (chromosome-damaging) effects in human lymphocytes. nih.gov The metabolite of 2-methoxyethanol, known as methoxyacetaldehyde (B81698) (MALD), has been shown to be mutagenic in Chinese hamster ovary cells. nih.gov Additionally, N-(2-methoxyphenyl)hydroxylamine is a known genotoxic metabolite of the bladder carcinogen o-anisidine. nih.gov Phenoxybenzamine, another phenoxy derivative, is reasonably anticipated to be a human carcinogen based on animal studies. nih.gov
Conversely, extensive toxicological testing of certain chlorophenoxy compounds, such as the herbicides 2,4-D and MCPA, has not provided evidence of carcinogenicity in rodent bioassays. nih.gov This variability underscores the difficulty in predicting genotoxicity and carcinogenicity based solely on the presence of a phenoxy or methoxy moiety. Specific testing of this compound is required to determine its specific profile.
Relationship between Structure and Adverse Effects
The relationship between the chemical structure of phenoxyethylamine derivatives and their adverse effects is a critical aspect of their toxicological profile. Modifications to the core structure can significantly alter biological activity and toxicity.
Substituents on the Phenyl Ring: The addition of methyl groups to the phenoxy ring of related compounds has been shown to increase lipophilicity, which can correlate with higher acute oral toxicity.
Substituents on the Nitrogen Atom: The nature of the substituent on the ethylamine nitrogen is crucial. Adding a benzyl (B1604629) group can enhance metabolic stability by sterically hindering enzymatic degradation of the amine. In the case of NBOMe compounds, the presence of the N-2-methoxybenzyl group dramatically increases cytotoxicity compared to the parent phenethylamines. mdpi.com
Lipophilicity: A correlation between increased lipophilicity and higher cytotoxicity has been observed for some related phenethylamine drugs. mdpi.com
Steric Hindrance: Bulkier substituents can lead to different pharmacological effects. For example, in some analogues, they can reduce cardiovascular activity while enhancing effects on the central nervous system.
These structure-activity relationships highlight how small changes to the molecule, such as the addition or modification of functional groups on the phenyl ring or the amine, can profoundly impact the compound's interaction with biological systems and its resulting toxicological profile.
Computational Chemistry and Cheminformatics for 2 2 Methoxyphenoxy N Methylethanamine
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. For 2-(2-methoxyphenoxy)-N-methylethanamine, these studies can help identify potential biological targets and elucidate the key molecular interactions driving its biological activity.
Given its structural similarity to known adrenergic and serotonergic ligands, potential targets for this compound could include G-protein coupled receptors (GPCRs) like adrenergic and serotonin (B10506) receptors, as well as monoamine transporters. Molecular docking simulations would involve placing the 3D structure of the compound into the binding site of these potential protein targets. The process calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket. For instance, the methoxy (B1213986) group and the ether oxygen of this compound could act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The protonated amine group is likely to form a crucial salt bridge with an acidic residue in the receptor binding site.
A hypothetical docking study of this compound against a panel of potential receptors might yield results similar to those presented in the interactive table below. Lower docking scores typically indicate a higher predicted binding affinity.
Interactive Data Table: Hypothetical Docking Scores of this compound with Potential Biological Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Alpha-1A Adrenergic Receptor | -8.5 | Asp106, Phe288, Trp102 | Salt bridge, π-π stacking, Hydrophobic |
| Serotonin 2A Receptor | -7.9 | Asp155, Phe339, Ser242 | Salt bridge, π-π stacking, Hydrogen bond |
| Dopamine (B1211576) D2 Receptor | -7.2 | Asp114, Phe389, His393 | Salt bridge, π-π stacking, Hydrophobic |
| Norepinephrine Transporter | -8.1 | Asp75, Phe317, Tyr151 | Salt bridge, π-π stacking, Hydrogen bond |
These docking studies can provide a rational basis for why this compound may exhibit a particular pharmacological profile and can guide the design of analogs with improved affinity and selectivity. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the biological activity of newly designed analogs without the need for their synthesis and experimental testing.
To build a QSAR model, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 or Ki values) is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to generate an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power. nih.gov
For a series of this compound analogs, a hypothetical QSAR study might reveal that descriptors related to the electronic properties of the aromatic ring and the hydrophobicity of the molecule are critical for activity. An illustrative QSAR equation could be:
pIC50 = 0.5 * LogP - 1.2 * (HOMO) + 0.8 * (Molecular Surface Area) + 2.5
This equation would suggest that increasing hydrophobicity (LogP) and molecular surface area, while decreasing the energy of the highest occupied molecular orbital (HOMO), could lead to more potent compounds. The table below presents hypothetical data for a QSAR study on a series of analogs.
Interactive Data Table: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | pIC50 (Experimental) | LogP | HOMO (eV) | Molecular Surface Area (Ų) | pIC50 (Predicted) |
| Analog 1 (Parent) | 7.2 | 2.1 | -5.8 | 250 | 7.1 |
| Analog 2 (4-Fluoro) | 7.5 | 2.3 | -6.0 | 255 | 7.6 |
| Analog 3 (3-Chloro) | 7.8 | 2.8 | -6.1 | 265 | 7.9 |
| Analog 4 (4-Methyl) | 7.0 | 2.6 | -5.7 | 260 | 6.9 |
| Analog 5 (3,4-Dichloro) | 8.2 | 3.5 | -6.3 | 280 | 8.3 |
Such QSAR models provide valuable guidance for the rational design of new derivatives with enhanced biological activity. nih.govresearchgate.net
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. This information is crucial as the bioactive conformation, the one that binds to the biological target, is typically a low-energy conformer. nih.gov
Various computational methods can be used for conformational analysis, including systematic searches, stochastic methods like Monte Carlo simulations, and molecular dynamics simulations. nih.gov These methods explore the rotational freedom around the single bonds of the molecule to generate a large number of possible conformations. The energy of each conformation is then calculated using molecular mechanics force fields.
The results of a conformational analysis are often visualized as a potential energy surface or an energy landscape, which plots the energy of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles). The minima on this landscape correspond to stable conformations. For this compound, key rotatable bonds include the C-O-C-C and C-C-N-C dihedral angles.
A conformational analysis might reveal several low-energy conformers, and by comparing their shapes and pharmacophoric features with the binding pocket of a target receptor, it is possible to propose a bioactive conformation. The table below illustrates hypothetical results from a conformational analysis, showing the relative energies and key dihedral angles of stable conformers.
Interactive Data Table: Hypothetical Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-N-C) |
| 1 | 0.0 | 175° | 60° |
| 2 | 0.8 | -65° | 180° |
| 3 | 1.5 | 178° | -60° |
| 4 | 2.1 | 70° | 55° |
Understanding the conformational preferences and the energy landscape is essential for designing rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to increased potency and selectivity. nih.govpsu.edu
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov The this compound scaffold can serve as a starting point for a virtual screening campaign to discover novel hits with similar or improved properties. This can be done through either ligand-based or structure-based virtual screening.
In ligand-based virtual screening, a model of the pharmacophore of this compound is created, defining the essential structural features required for activity. This pharmacophore model is then used to search large compound databases for molecules that match these features.
In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their docking scores. nih.govresearchgate.net The top-ranking compounds are then selected for experimental testing.
Once initial hits are identified, the process of lead optimization begins. researchgate.net This involves making systematic chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational chemistry plays a crucial role in lead optimization by predicting the effects of chemical modifications on binding affinity and other properties. For example, adding a substituent to the aromatic ring of this compound could be explored in silico to predict its impact on receptor binding.
The table below provides a hypothetical example of a lead optimization study, showing how modifications to the parent compound could affect its properties.
Interactive Data Table: Hypothetical Lead Optimization of this compound Analogs
| Compound | Modification | Predicted Affinity (pKi) | Predicted LogP | Predicted hERG Inhibition |
| Lead Compound | None | 7.2 | 2.1 | Moderate |
| Analog A | 4-Fluoro substitution | 7.6 | 2.3 | Low |
| Analog B | 3-Methoxy substitution | 7.4 | 1.9 | Moderate |
| Analog C | N-ethyl instead of N-methyl | 7.0 | 2.4 | High |
| Analog D | 4-Fluoro and N-ethyl | 7.3 | 2.6 | Moderate |
Analytical Research Methodologies for 2 2 Methoxyphenoxy N Methylethanamine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 2-(2-methoxyphenoxy)-N-methylethanamine, providing the means to separate it from complex mixtures and quantify its presence with high precision.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, often under the synonym Methoxyphenamine (B1676417). Reverse-phase HPLC is a common approach. One established method facilitates the simultaneous determination of methoxyphenamine hydrochloride along with other compounds. This method employs an Ultrasphere C18 column with a mobile phase consisting of a mixture of dichloromethane, methanol, and a 0.25% (v/v) diethylamine (B46881) aqueous solution in a 20:60:20 (v/v/v) ratio. nih.gov The separation is achieved at a flow rate of 1.0 ml/min, with detection carried out at a wavelength of 264 nm. nih.gov This method has demonstrated good linearity for methoxyphenamine hydrochloride in the concentration range of 62.5-375 µg/ml. nih.gov
Another reverse-phase HPLC method has been developed for the determination of methoxyphenamine in human plasma. This technique utilizes a C18 column and a mobile phase of acetonitrile (B52724) and water (38:62) containing 2.5 mmol·L-1 sodium dodecyl sulfate (B86663) (SDS) and 20 mmol·L-1 sodium dihydrogen phosphate (B84403) (NaH2PO4), with the pH adjusted to 2.5. ingentaconnect.com Detection for methoxyphenamine is set at 200 nm. ingentaconnect.com A similar compound, 2-(2-Methoxyphenoxy)ethyl amine, can be analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Ultrasphere C18 | C18 (Inertsil, 5 µm, 250 mm×4.6 mm) |
| Mobile Phase | Dichloromethane:Methanol:0.25% Diethylamine (aq) (20:60:20 v/v/v) | Acetonitrile:Water (38:62) with 2.5 mmol·L-1 SDS and 20 mmol·L-1 NaH2PO4 (pH 2.5) |
| Flow Rate | 1.0 ml/min | 1.5 mL·min-1 |
| Detection | UV at 264 nm | UV at 200 nm |
| Linear Range | 62.5-375 µg/ml | 5-500 µg·L-1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Labile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the thermal lability of certain molecules can pose a challenge. For compounds like this compound, careful consideration of the inlet temperature and chromatographic conditions is necessary to prevent degradation. The mass spectrum of the related compound Methoxyphenamine, obtained by electron ionization, shows a base peak at m/z 58. nist.gov Other significant fragments are observed at m/z 121 and 91. nih.gov The molecular ion peak is also detectable. nist.gov The fragmentation pattern is characteristic of aliphatic amines, often involving alpha-cleavage adjacent to the nitrogen atom. libretexts.org
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 58 | 100 | [CH3NH=CH2]+ (Base Peak) |
| 121 | ~25 | [C7H5O2]+ |
| 91 | ~20 | [C7H7]+ (Tropylium ion) |
| 179 | ~5 | [M]+ (Molecular Ion) |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive identification and purity evaluation of this compound, providing detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the protons of the ethylamine (B1201723) chain, the N-methyl group, and the methoxy (B1213986) group. The ¹³C NMR spectrum will complement this by providing signals for each unique carbon atom in the molecule. Key signals to confirm the structure include the N-methyl group, which typically appears around δ ~2.2–2.5 ppm in the ¹H NMR spectrum.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and deducing the structure. The electron ionization mass spectrum of the related compound Methoxyphenamine shows a molecular ion at m/z 179. nist.gov The fragmentation pattern is dominated by alpha-cleavage, a common pathway for amines, leading to the formation of the base peak at m/z 58, which corresponds to the [CH₃NH=CH₂]⁺ ion. libretexts.org Another significant fragmentation involves the cleavage of the C-C bond benzylic to the aromatic ring, which can lead to the formation of a fragment at m/z 121, corresponding to the methoxyphenoxy moiety. The presence of a tropylium (B1234903) ion at m/z 91 is also a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage. For secondary amines, a broad band for N-H stretching is typically observed in the region of 3300-3500 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Radiolabeling Techniques for Pharmacological Studies
Radiolabeling is an indispensable tool in pharmacology, allowing for the sensitive and quantitative tracking of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a radioactive isotope into the structure of this compound enables its detection at very low concentrations, providing invaluable data on its pharmacokinetic and pharmacodynamic properties.
The synthesis of radiolabeled analogs of this compound involves the incorporation of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. The choice of isotope and the position of the label are critical considerations, aiming to create a tracer that is chemically identical to the parent compound and metabolically stable.
Common strategies for the radiosynthesis of amine-containing compounds like this compound include:
Tritium Labeling: Tritium is often favored due to its high specific activity. nih.gov For this compound, tritium could be introduced via catalytic tritiation of an unsaturated precursor or by reduction of a suitable precursor with a tritium-containing reducing agent like sodium borotritide. Another approach involves the use of tritiated methyl iodide to introduce a tritiated N-methyl group.
Carbon-14 Labeling: Carbon-14 labeling provides a metabolically stable label, as the carbon backbone of the molecule is less likely to be cleaved during metabolism. nih.gov The synthesis of a ¹⁴C-labeled analog of this compound would likely involve the use of a ¹⁴C-labeled starting material, such as [¹⁴C]guaiacol or [¹⁴C]methylamine, in the synthetic route.
The synthetic scheme must be carefully designed to ensure high radiochemical yield and purity of the final product. Purification of the radiolabeled analog is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).
The specific activity of a radiolabeled compound is a critical parameter, defined as the amount of radioactivity per unit mass of the compound. wikipedia.org It is typically expressed in units of Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). wikipedia.orgrevvity.com High specific activity is often desirable for in vitro and in vivo studies where the concentration of the target receptor or enzyme is low.
The determination of specific activity involves two key measurements:
Quantification of Radioactivity: The total radioactivity of a sample is measured using a scintillation counter. nih.gov
Quantification of Mass: The total mass of the compound (both labeled and unlabeled) in the sample is determined using a sensitive analytical technique such as HPLC with UV detection or mass spectrometry. researchgate.net
The specific activity is then calculated by dividing the total radioactivity by the total molar amount of the compound. wikipedia.org
Table 1: Representative Data for Specific Activity Determination of [³H]-2-(2-methoxyphenoxy)-N-methylethanamine
| Parameter | Value | Unit |
|---|---|---|
| Total Radioactivity | 500 | µCi |
| Concentration (from HPLC) | 10 | µM |
| Sample Volume | 1 | mL |
| Molar Amount | 10 | nmol |
| Specific Activity | 50 | Ci/mmol |
This table presents hypothetical data for illustrative purposes.
Purity Assessment and Quality Control in Research
Ensuring the purity of this compound is paramount for the validity and reproducibility of research findings. Impurities can arise from the synthetic process or from degradation of the compound over time. A robust quality control program employs a variety of analytical techniques to assess the purity of each batch of the compound.
High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment. sielc.comptfarm.pl A validated HPLC method can separate the parent compound from any impurities, allowing for their identification and quantification.
Key parameters of an HPLC method for purity analysis include:
Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of amine-containing compounds. nih.gov
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired separation. sielc.com
Detection: A UV detector is often employed for the detection of this compound, as the phenyl ring absorbs UV light. researchgate.net
Quantification: The purity of the compound is determined by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram.
Table 2: Representative HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.5 | 1,500 | 0.5 | Impurity A |
| 2 | 4.2 | 295,500 | 98.5 | This compound |
| 3 | 5.8 | 3,000 | 1.0 | Impurity B |
| Total | | 300,000 | 100.0 | |
This table presents hypothetical data for illustrative purposes.
In addition to HPLC, other analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the identity and structure of the compound and to characterize any impurities. A certificate of analysis summarizing the results of all purity and identity tests should accompany each batch of the research compound.
Future Directions and Research Gaps for 2 2 Methoxyphenoxy N Methylethanamine
Elucidation of Complete Mechanisms of Action
A significant gap in the current understanding of 2-(2-methoxyphenoxy)-N-methylethanamine is the absence of a defined mechanism of action. It is hypothesized to function as a ligand for various receptors or enzymes, thereby modulating their activity through signal transduction pathways. However, its specific molecular targets remain unidentified.
Future research must prioritize a systematic screening of the compound against a panel of biological targets. Based on its structural similarity to other phenethylamine (B48288) derivatives, which are known to interact with serotonin (B10506) receptors (specifically 5-HT2A), this would be a logical starting point for investigation. nih.gov Furthermore, the broader class of arylethanolamines has known interactions with adrenergic receptors, suggesting another avenue for exploration. nih.gov A comprehensive approach is necessary to fully map its pharmacological profile.
Table 1: Proposed Research Plan for Mechanism of Action Elucidation
| Research Area | Methodology | Objective |
|---|---|---|
| Receptor Binding Profile | Radioligand binding assays against a panel of receptors (e.g., serotonin, dopamine (B1211576), adrenergic, histamine). | To identify primary molecular targets and determine binding affinities (Ki values). |
| Enzyme Inhibition Assays | In vitro assays against key enzyme families, such as Cytochrome P450 (CYP450). | To assess potential for drug metabolism interactions and identify any enzymatic inhibitory activity. |
| Functional Assays | Cell-based assays (e.g., cAMP accumulation, calcium flux) following receptor binding confirmation. | To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. |
| Computational Modeling | Molecular docking simulations using software like AutoDock Vina. | To predict binding modes and poses at identified targets, guiding further analog development. |
Further Exploration of Therapeutic Applications
The potential therapeutic applications of this compound are speculative and rest on preliminary suggestions of anti-inflammatory effects. The presence of a methoxyphenol group is common in various compounds that exhibit anti-inflammatory properties, lending credibility to this proposed line of inquiry. nih.govmdpi.com Beyond inflammation, its role as a chemical intermediate suggests that the core scaffold could be relevant in other therapeutic areas, and it has also been noted for potential use in synthesizing agricultural pesticides.
A significant research gap exists in validating these potential applications through rigorous preclinical testing. Future studies should move from speculation to empirical evidence by evaluating the compound in various disease models.
Inflammatory Disorders: The initial anti-inflammatory hypothesis should be tested in established in vitro models (e.g., LPS-stimulated macrophages) and subsequently in in vivo models of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. mdpi.com
Neurological Conditions: Given the structural similarity to compounds that target CNS receptors, its potential effects on neurological pathways should be investigated.
Cardiovascular Disease: The parent structure of phenoxy ethylamine (B1201723) is a key intermediate for cardiovascular drugs, warranting an investigation into the cardiovascular effects of this specific N-methylated derivative.
Development of Highly Selective and Potent Analogs
The development of analogs is a cornerstone of drug discovery, aiming to optimize the activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this process is in its infancy. Limited data shows that modifications to the phenyl ring, such as adding a fluorine atom, can alter receptor affinity and application.
Future research should focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing a library of analogs with modifications at key positions (the phenyl ring, the ethylamine chain, and the N-methyl group), researchers can decipher which structural features are critical for biological activity. Insights from SAR studies on related compound classes, such as other phenethylamines and beta-receptor ligands, can provide a valuable roadmap for this process. nih.govresearchgate.net
Table 2: Comparative Analysis of Structural Analogs and SAR Insights
| Analog/Related Compound Class | Key Structural Modification | Observed Impact on Activity/Property | Reference |
|---|---|---|---|
| 2-(4-Fluorophenoxy)-N-methylethanamine | Fluorine at para position of phenyl ring | Higher electronegativity alters receptor affinity; studied for psychoactive research. | |
| 2-(2,4-Dimethylphenoxy)-N-methylethanamine | Methyl groups at 2- and 4-positions | Increased lipophilicity; higher acute oral toxicity. | |
| Phenethylamines (general) | Substitutions on the phenyl ring | Strongly influences affinity for 5-HT2A receptors. | nih.govresearchgate.net |
| Aryl-oxypropanolamines (beta-blockers) | Ortho-substitution on the aromatic ring | Generally leads to the most potent beta-blocking activity. | nih.gov |
Comprehensive Toxicological Profiling
A complete lack of formal toxicological data is a major barrier to any further development of this compound. Current information is limited to general warnings of potential skin and eye irritation from chemical suppliers. carlroth.com Before this compound can be considered for any advanced preclinical studies, a thorough assessment of its safety profile is mandatory.
This represents a critical research gap that must be filled by a tiered approach to toxicological testing, starting with in vitro assays and progressing to in vivo studies if warranted.
In Vitro Cytotoxicity: MTT or similar assays on various cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound becomes toxic to cells.
Genotoxicity: Ames test to assess mutagenic potential.
Acute Toxicity: Single-dose studies in animal models to determine the LD50 and identify immediate adverse effects.
Chronic Toxicity: Long-term, repeated-dose studies to evaluate the effects on organ systems over time.
Advancements in Synthesis and Scale-Up
Several laboratory-scale synthetic routes for this compound have been described, including the alkylation of 2-(2-methoxyphenoxy)ethanamine or a multi-step process starting from guaiacol (B22219). However, a significant challenge for related compounds has been the reliance on hazardous reagents that are unsuitable for large-scale, commercial manufacturing.
Future research in this area should focus on developing green, efficient, and scalable synthetic methodologies. This includes:
Optimization of Reaction Conditions: Systematically optimizing parameters such as temperature, solvent polarity, and catalysts to maximize yield and purity.
Alternative Reagents: Investigating the use of safer and more environmentally friendly reagents to replace hazardous ones.
Process Intensification: Exploring techniques like flow chemistry that can offer better control, improved safety, and easier scale-up compared to traditional batch processing.
Clinical Translation Potential and Challenges
Currently, this compound is intended for research use only, and there is no indication of it being in any phase of clinical development. The path to clinical translation is fraught with challenges that are particularly acute for a compound at such an early stage of investigation. nih.gov
The primary research gap is the foundational preclinical data package. Without a defined mechanism of action, proven efficacy in animal models, and a comprehensive safety profile, any discussion of clinical trials is premature. The general challenges of drug development, such as the poor translation of preclinical findings to clinical outcomes and significant regulatory hurdles, would apply. nih.govnih.gov Future work must first address the fundamental gaps outlined in the preceding sections before clinical potential can be realistically assessed.
Exploration of Hybrid Structures for Enhanced Efficacy and Safety
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, dual modes of action, or enhanced safety profiles. nih.gov
For this compound, this represents a forward-looking research direction. Once the primary pharmacology of the scaffold is better understood, it could be combined with other known bioactive molecules. For example, if its anti-inflammatory properties are confirmed, it could be hybridized with another anti-inflammatory agent that works through a different mechanism to create a synergistic, dual-action therapeutic. nih.gov The design of such hybrids, however, is entirely dependent on first elucidating the core biological activity and structure-activity relationships of the parent compound.
Q & A
Q. What are the established synthetic routes for 2-(2-methoxyphenoxy)-N-methylethanamine, and how can reaction parameters be optimized?
The compound is typically synthesized via alkylation of 2-(2-methoxyphenoxy)ethanamine. A common method involves reductive amination or nucleophilic substitution using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Evidence from coupling reactions with similar amines suggests optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the N-methyl group (δ ~2.2–2.5 ppm for CH₃) and ether linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 195.136 for C₁₁H₁₇NO₂) .
- HPLC : Use pharmaceutical reference standards (e.g., EP impurity standards) for purity assessment .
Q. What safety protocols are essential when handling this compound?
Based on SDS data for structural analogs:
- PPE : Gloves, lab coat, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation risks (H335: Respiratory irritation) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR peaks) during characterization?
Overlapping signals in NMR can arise from conformational flexibility. Strategies include:
Q. What strategies mitigate regioselectivity challenges during N-methylation of 2-(2-methoxyphenoxy)ethanamine?
To avoid undesired O-methylation or over-alkylation:
- Protective Groups : Temporarily protect the amine with Boc groups before methylation.
- Selective Reagents : Use trimethylphosphate or dimethyl sulfate under controlled pH (basic conditions) .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .
Q. How can process-related impurities be identified and quantified in synthetic batches?
Impurities may include unreacted starting materials or N,N-dimethyl byproducts. Methods:
Q. What mechanistic insights explain side product formation during synthesis?
Side products often arise from:
- Ether Cleavage : Acidic or high-temperature conditions hydrolyzing the methoxyphenoxy group.
- Oxidation : Amine oxidation to nitroso derivatives under aerobic conditions. Mitigation involves inert atmosphere (N₂/Ar) and avoiding strong acids .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Variations may stem from polymorphic forms or purity differences. Solutions:
Q. What methodologies validate the stability of this compound under storage conditions?
Conduct accelerated stability studies:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-UV/PDA : Monitor degradation products over time. Store in amber vials at -20°C under desiccation to prolong shelf life .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Based on structural analogs (e.g., diphenhydramine derivatives):
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Use tools like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
